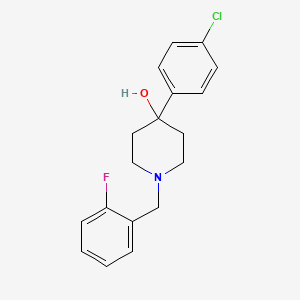
4-(4-chlorophenyl)-1-(2-fluorobenzyl)-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-1-(2-fluorobenzyl)-4-piperidinol is a synthetic compound that belongs to the family of piperidinol compounds. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
科学的研究の応用
4-(4-chlorophenyl)-1-(2-fluorobenzyl)-4-piperidinol has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to have a high affinity for the dopamine transporter and the sigma-1 receptor, making it a potential candidate for the treatment of various neurological disorders, including Parkinson's disease, depression, and schizophrenia. Additionally, this compound has been investigated for its potential use as a radioligand in positron emission tomography (PET) imaging studies.
作用機序
The mechanism of action of 4-(4-chlorophenyl)-1-(2-fluorobenzyl)-4-piperidinol involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This results in an increase in dopamine levels in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. Additionally, this compound has been shown to modulate the activity of the sigma-1 receptor, which is involved in various cellular functions, including calcium signaling, membrane lipid homeostasis, and stress response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by its interactions with the dopamine transporter and the sigma-1 receptor. The increase in dopamine levels in the synaptic cleft leads to enhanced dopaminergic neurotransmission, which is associated with various physiological effects, including improved mood, motivation, and cognition. Additionally, the modulation of the sigma-1 receptor activity by this compound has been shown to have neuroprotective effects and to regulate various cellular functions, including calcium signaling and oxidative stress.
実験室実験の利点と制限
The advantages of using 4-(4-chlorophenyl)-1-(2-fluorobenzyl)-4-piperidinol in lab experiments include its high affinity for the dopamine transporter and the sigma-1 receptor, making it a potential candidate for the development of novel therapeutics and radioligands for PET imaging studies. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for the research on 4-(4-chlorophenyl)-1-(2-fluorobenzyl)-4-piperidinol. One direction is to investigate its potential applications in the treatment of various neurological disorders, including Parkinson's disease, depression, and schizophrenia. Another direction is to develop novel radioligands for PET imaging studies using this compound. Additionally, further studies are needed to determine its safety and efficacy in vivo and to investigate its potential interactions with other neurotransmitter systems.
合成法
The synthesis method of 4-(4-chlorophenyl)-1-(2-fluorobenzyl)-4-piperidinol involves the reaction of 4-chlorobenzaldehyde with 2-fluorobenzylamine in the presence of sodium triacetoxyborohydride. The resulting intermediate is then subjected to reductive amination with 4-piperidone to obtain the final product.
特性
IUPAC Name |
4-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO/c19-16-7-5-15(6-8-16)18(22)9-11-21(12-10-18)13-14-3-1-2-4-17(14)20/h1-8,22H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLSWILESZMZNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-fluoro-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5163271.png)
![ethyl 4-{[(2-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5163276.png)
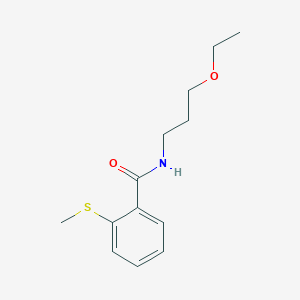
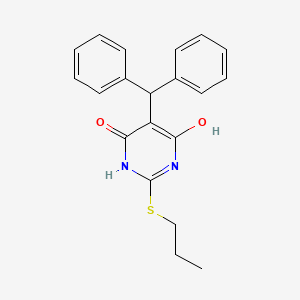
![2-dibenzo[b,d]furan-3-yl-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5163298.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(1-methyl-1H-pyrrol-3-yl)acetamide](/img/structure/B5163302.png)
![6-methoxy-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5163319.png)
![3-(4-methylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5163325.png)
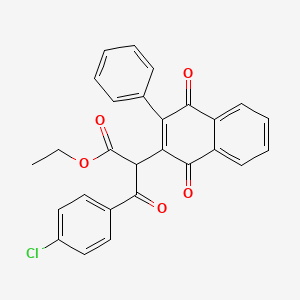
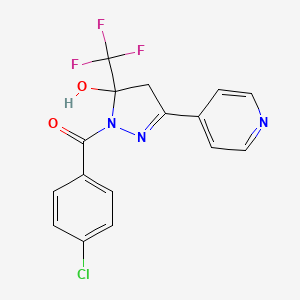
![1-[(5-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B5163345.png)
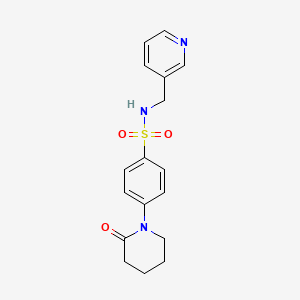
![5-[4-(3-pyridinylmethyl)-1-piperazinyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5163369.png)
![N-(2,5-dimethoxy-4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B5163376.png)
